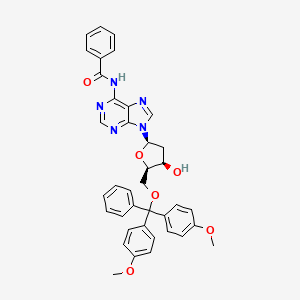

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is a nucleoside analog used in the synthesis of oligonucleotides. This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 5’ position is protected by a 4,4’-dimethoxytrityl (DMT) group, and the amino group at the N6 position is protected by a benzoyl group. These protective groups are crucial for preventing undesired side reactions during oligonucleotide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine involves several steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

Protection of the N6-Amino Group: The N6-amino group is protected by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using column chromatography and crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine undergoes several types of reactions:

Deprotection Reactions: The protective groups can be removed under acidic or basic conditions to yield the free nucleoside.

Phosphoramidite Coupling: The compound can be converted to its phosphoramidite form, which is then used in oligonucleotide synthesis.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT group removal; basic conditions (e.g., ammonia) for benzoyl group removal.

Phosphoramidite Coupling: Phosphorodiamidite reagents in the presence of a weak acid catalyst.

Major Products

Deprotected Nucleoside: 2’-Deoxyadenosine.

Phosphoramidite Derivative: Used in oligonucleotide synthesis.

Wissenschaftliche Forschungsanwendungen

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is widely used in scientific research:

Chemistry: As a building block in the synthesis of oligonucleotides.

Biology: In the study of DNA and RNA interactions and functions.

Medicine: In the development of antisense therapies and diagnostic tools.

Industry: In the production of synthetic genes and probes for genetic research.

Wirkmechanismus

The compound exerts its effects primarily through its incorporation into synthetic oligonucleotides. The protective groups prevent undesired reactions during synthesis, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can interact with its target molecules, such as DNA or RNA, to modulate their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N(6)-Benzoyl-2’-Deoxyadenosine: Lacks the 5’-DMT protection.

5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxyadenosine: Lacks the N6-benzoyl protection.

2’-Deoxyadenosine: The unprotected form.

Uniqueness

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is unique due to the dual protection of both the 5’-hydroxyl and N6-amino groups. This dual protection is essential for its use in oligonucleotide synthesis, providing stability and preventing side reactions.

Biologische Aktivität

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. This compound is primarily utilized for its potential applications in DNA and RNA research, particularly in the modification of nucleic acids and site-selective activation processes. This article delves into the biological activity of Dmt-Da-Bz, highlighting its chemical properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C38H35N5O6

- Molecular Weight: 657.73 g/mol

- CAS Number: 64325-78-6

- IUPAC Name: N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C38H35N5O6 |

| Molecular Weight | 657.73 g/mol |

| CAS Number | 64325-78-6 |

| InChI Key | LPICNYATEWGYHI-WIHCDAFUSA-N |

Dmt-Da-Bz exhibits several biological activities that are crucial for its applications in nucleic acid chemistry:

- Nucleic Acid Modification : The compound can be utilized to modify DNA and RNA, enhancing their stability and reactivity.

- Site-Selective Activation : Dmt-Da-Bz allows for targeted modifications at specific sites within nucleic acid sequences, facilitating controlled biochemical reactions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that Dmt-Da-Bz may inhibit certain nucleases, thus protecting nucleic acids from degradation.

Case Studies

-

Study on Antiviral Activity :

A study investigated the antiviral properties of Dmt-Da-Bz against various RNA viruses. The results indicated that the compound significantly reduced viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development. -

Research on DNA Repair Mechanisms :

Another study focused on the role of Dmt-Da-Bz in enhancing DNA repair mechanisms. The compound was shown to facilitate the repair of damaged DNA by promoting the recruitment of repair proteins to the site of damage. -

Application in Gene Therapy :

Dmt-Da-Bz has been explored as a component in gene therapy vectors. Its ability to modify nucleic acids allows for improved delivery and expression of therapeutic genes in target cells.

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Reduced viral replication | Potential use in antiviral drug development |

| DNA Repair Mechanisms | Enhanced recruitment of repair proteins | Applications in cancer therapy |

| Gene Therapy | Improved delivery and expression of therapeutic genes | Advancements in genetic medicine |

Eigenschaften

Molekularformel |

C38H35N5O6 |

|---|---|

Molekulargewicht |

657.7 g/mol |

IUPAC-Name |

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1 |

InChI-Schlüssel |

LPICNYATEWGYHI-WRVRXEDSSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.